molecular formula C14H22N4O2 B13963380 tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate

tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate

Cat. No.: B13963380
M. Wt: 278.35 g/mol
InChI Key: QXJMTEKBJKYFBI-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₂₂N₄O₂ Molecular Weight: 278.35 g/mol IUPAC Name: tert-Butyl (3S)-3-(pyrazin-2-ylamino)piperidine-1-carboxylate (for the (S)-enantiomer) Structural Features:

  • A piperidine ring substituted at the 3-position with a pyrazin-2-ylamino group.
  • A tert-butyl carbamate group at the 1-position of the piperidine ring.

Synthesis:
The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination, reacting pyrazine-2-amine with tert-butyl piperidine precursors . Reaction optimization focuses on yield enhancement and stereochemical control for enantiomeric forms .

Properties

IUPAC Name

tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(10-18)17-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJMTEKBJKYFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate with structurally related compounds is provided below, focusing on structural variations, biological activity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Biological Activity Applications References
This compound Piperidine + pyrazine + tert-butyl ester Reference compound Anti-inflammatory, anti-cancer (pyrazine-mediated interactions) Drug discovery, biochemical assays
(R)-tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate (R)-stereoisomer of the target compound Stereochemistry at C3 Potential enantiomer-specific activity (e.g., altered enzyme binding) Stereochemical studies, targeted therapies
tert-Butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate Pyrazine substitution at piperidine C4 vs. C3 Positional isomerism Reduced activity compared to C3-substituted analogs (steric effects) Structure-activity relationship (SAR) studies
tert-Butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate Methylated pyrazine + methylene linker Additional methyl group on pyrazine; flexible linker Enhanced metabolic stability; antimicrobial activity Antimicrobial drug development
tert-Butyl 3-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate Pyridine instead of pyrazine; bromine substituent Heterocycle swap (pyridine vs. pyrazine); bromine for cross-coupling Neuroprotective effects (pyridine-mediated interactions) CNS drug candidates
tert-Butyl 3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate Pyrazole ring + iodine substituent Pyrazole vs. pyrazine; iodine for radiochemistry Potential imaging probes or kinase inhibitors Chemical biology, radiopharmaceuticals

Key Findings :

Stereochemistry : The (S)-enantiomer (target compound) and (R)-enantiomer exhibit divergent biological effects due to chiral recognition in enzyme binding .

Substitution Position : C3-substituted piperidines (target compound) generally show higher activity than C4 analogs, likely due to optimal spatial arrangement for target engagement .

Heterocycle Variations :

  • Pyrazine : Enhances hydrogen-bonding capacity and aromatic interactions, crucial for anti-cancer activity .
  • Pyridine/Pyrazole : Alters electronic properties and target specificity (e.g., neuroprotection with pyridine , kinase inhibition with pyrazole ).

Functional Groups :

  • Halogenation (e.g., bromine, iodine) : Enables cross-coupling reactions for derivatization or radiolabeling .
  • Methylation : Improves metabolic stability and lipophilicity .

Biological Activity

tert-Butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C15_{15}H22_{22}N2_{2}O2_{2}
  • CAS Number : 1421047-07-5

The structure features a piperidine ring substituted with a tert-butyl group and a pyrazin-2-ylamino moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazine derivatives, including those similar to this compound. For instance, compounds with pyrazine rings have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains .

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

CompoundMIC (µg/mL)Activity Against
Compound 82Standard strain
Compound 94Resistant strain
This compoundTBDTBD

The mechanism of action for compounds like this compound often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. The presence of the piperidine moiety is thought to enhance binding affinity to target enzymes, thereby increasing potency.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that certain derivatives exhibit selective toxicity towards M. tuberculosis while remaining non-toxic to human cell lines (IC50 > 50 µg/mL) . This selectivity is crucial for developing therapeutic agents that minimize side effects.

Case Study: Antitubercular Activity

A study conducted on various piperidinothiosemicarbazone derivatives indicated that structural modifications significantly affect biological activity. For example, replacing the pyridine ring with a pyrazine ring was generally found to reduce antimycobacterial activity, except in specific cases where the piperidine substituent retained higher potency .

Research Findings on Selectivity and Efficacy

Research has demonstrated that specific structural features of compounds can lead to enhanced selectivity against M. tuberculosis. Compounds exhibiting a piperidine structure were more effective compared to their pyrrolidine or morpholine counterparts .

Table 2: Comparative Efficacy of Piperidine Derivatives

Derivative TypeMIC (Standard Strain)MIC (Resistant Strain)
Piperidine2 µg/mL0.5 µg/mL
PyrrolidineHigher than PiperidineHigher than Piperidine
MorpholineSignificantly lowerSignificantly lower

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